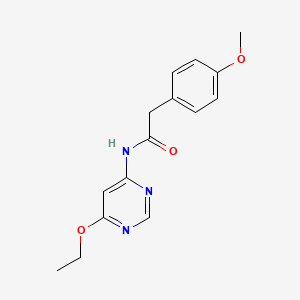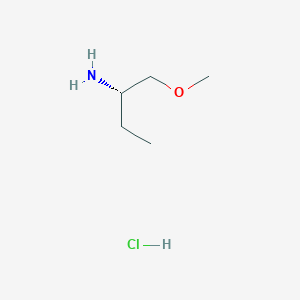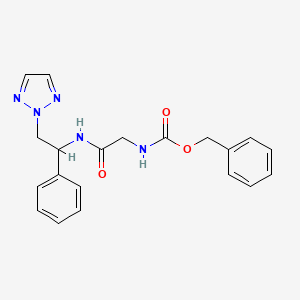
2-(2-Methylphenyl)pyrrolidin-3-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Methylphenyl)pyrrolidin-3-ol;hydrochloride” is a chemical compound with the CAS Number: 1894901-06-4 . It has a molecular weight of 213.71 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO.ClH/c1-8-4-2-3-5-9(8)11-10(13)6-7-12-11;/h2-5,10-13H,6-7H2,1H3;1H . This indicates that the compound has a pyrrolidine ring attached to a 2-methylphenyl group, and it is in the form of a hydrochloride salt .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
- A study by Dayananda et al. (2012) on triprolidinium cation compounds, closely related to the chemical structure of interest, provides insights into the structural analysis through crystallography. This research highlights the importance of N—H⋯O, O—H⋯O, and C—H⋯O interactions in the crystal structure, as well as π–π interactions, which are crucial for understanding the molecular assembly and properties of such compounds (Dayananda et al., 2012).
Spectroscopic Studies for Identification
- Nycz et al. (2016) presented a study on the identification and derivatization of selected cathinones, including compounds with structural similarities to "2-(2-Methylphenyl)pyrrolidin-3-ol; hydrochloride". The use of spectroscopic methods like GC-MS, IR, NMR, and X-ray diffraction provided detailed insights into the molecular structure and characteristics of these compounds (Nycz et al., 2016).
Reactivity and Molecular Dynamics
- Murthy et al. (2017) conducted a comprehensive study on a heterocycle-based molecule, demonstrating synthesis, characterization, and reactivity. This research involved detailed DFT calculations, molecular dynamics simulations, and explored potential applications in non-linear optics and as a ligand for anti-cancerous drug development (Murthy et al., 2017).
Applications in Medicinal Chemistry
- The study of selective κ-opioid receptor antagonists, including molecules with pyrrolidinyl groups, as described by Grimwood et al. (2011), showcases the potential therapeutic applications of these compounds in treating depression and addiction disorders. This study emphasizes the importance of structure-activity relationships and pharmacological characterization in the development of new drugs (Grimwood et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
2-(2-methylphenyl)pyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-4-2-3-5-9(8)11-10(13)6-7-12-11;/h2-5,10-13H,6-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDRGRALMKCFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(CCN2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1894901-06-4 |
Source


|
| Record name | 2-(2-methylphenyl)pyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2649732.png)
![(Z)-ethyl 4-((4-((3-(2-methoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2649734.png)
![N-(3-fluorophenyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2649735.png)
![6-Cyclopropyl-2-[[1-(pyridine-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2649736.png)
![Methyl 2-((1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2649738.png)

![diethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2649740.png)




![4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxypropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2649751.png)
![Tert-butyl N-[3-[2-(methylsulfonimidoyl)ethyl]cyclobutyl]carbamate](/img/structure/B2649752.png)
